molecular formula C11H7BrClN3O B15171076 N-(2-Bromophenyl)-6-chloropyrazine-2-carboxamide CAS No. 879547-35-0

N-(2-Bromophenyl)-6-chloropyrazine-2-carboxamide

Cat. No.: B15171076
CAS No.: 879547-35-0
M. Wt: 312.55 g/mol
InChI Key: RZKVGMZISJAARZ-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-6-chloropyrazine-2-carboxamide is a heterocyclic compound that features a pyrazine ring substituted with bromophenyl and chloropyrazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-6-chloropyrazine-2-carboxamide typically involves the reaction of 2-bromophenylamine with 6-chloropyrazine-2-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-6-chloropyrazine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve polar aprotic solvents and mild bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-Bromophenyl)-6-chloropyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-6-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and chloropyrazine groups can form hydrogen bonds, π-π interactions, and hydrophobic interactions with the target molecules, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Bromophenyl)-2-chloronicotinamide: Similar structure but with a nicotinamide core.

    2-Chloro-N-(2-chlorophenyl)nicotinamide: Another nicotinamide derivative with similar substituents.

    N-(2-Bromophenyl)guanidine: Contains a guanidine group instead of a carboxamide.

Uniqueness

N-(2-Bromophenyl)-6-chloropyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

879547-35-0

Molecular Formula

C11H7BrClN3O

Molecular Weight

312.55 g/mol

IUPAC Name

N-(2-bromophenyl)-6-chloropyrazine-2-carboxamide

InChI

InChI=1S/C11H7BrClN3O/c12-7-3-1-2-4-8(7)16-11(17)9-5-14-6-10(13)15-9/h1-6H,(H,16,17)

InChI Key

RZKVGMZISJAARZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=CC(=N2)Cl)Br

Origin of Product

United States

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